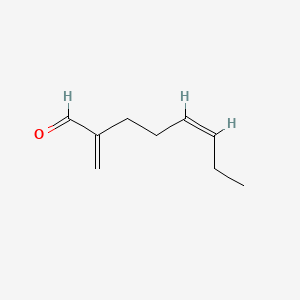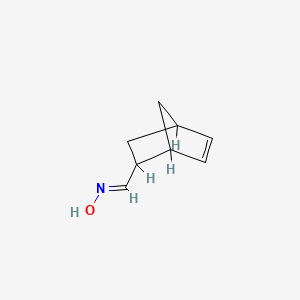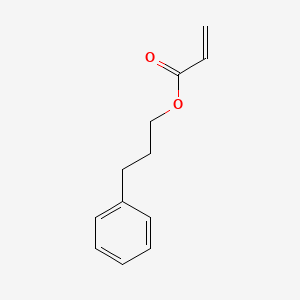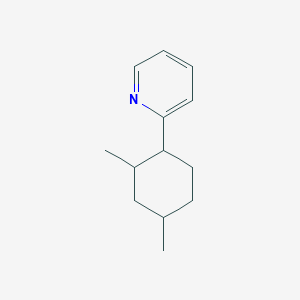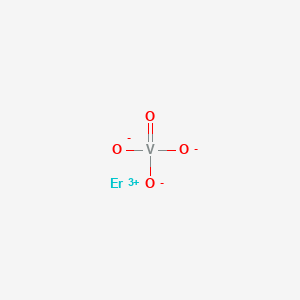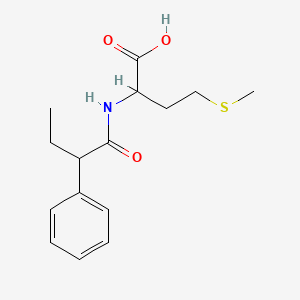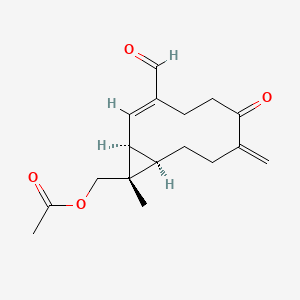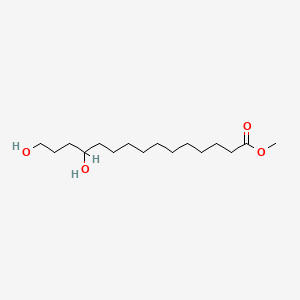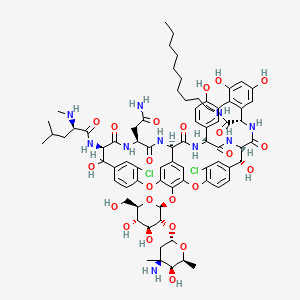
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- is a derivative of vancomycin, a glycopeptide antibiotic. Vancomycin is primarily used to treat severe bacterial infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . The modification of vancomycin to include a decylamino carbonyl group aims to enhance its pharmacokinetic properties and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- involves several steps:
Starting Material: The synthesis begins with vancomycin as the starting material.
Decarboxylation: The carboxyl group at the 26th position is removed through a decarboxylation reaction.
Amidation: The resulting intermediate undergoes amidation with decylamine to introduce the decylamino carbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as purification steps such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The decylamino carbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its interactions with bacterial cell walls and its ability to overcome resistance mechanisms.
Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control processes.
作用機序
The mechanism of action of vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- is similar to that of vancomycin. It inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors . This prevents the incorporation of these precursors into the peptidoglycan matrix, leading to cell lysis and death. The modification with a decylamino carbonyl group may enhance its binding affinity and stability.
類似化合物との比較
Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive bacteria.
Oritavancin: A semisynthetic glycopeptide with enhanced activity and a longer half-life.
Uniqueness
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- is unique due to its structural modification, which aims to improve its pharmacokinetic properties and efficacy. This modification may result in better tissue penetration, reduced toxicity, and enhanced activity against resistant bacterial strains.
特性
CAS番号 |
508241-91-6 |
|---|---|
分子式 |
C76H96Cl2N10O23 |
分子量 |
1588.5 g/mol |
IUPAC名 |
(1S,2R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-N-decyl-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C76H96Cl2N10O23/c1-7-8-9-10-11-12-13-14-21-82-70(101)58-41-28-39(90)29-47(92)55(41)40-23-35(15-18-46(40)91)56-71(102)88-60(74(105)86-58)62(95)37-17-20-49(43(78)25-37)108-51-27-38-26-50(65(51)111-75-66(64(97)63(96)52(32-89)109-75)110-54-31-76(5,80)67(98)34(4)106-54)107-48-19-16-36(24-42(48)77)61(94)59(87-68(99)44(81-6)22-33(2)3)73(104)83-45(30-53(79)93)69(100)84-57(38)72(103)85-56/h15-20,23-29,33-34,44-45,52,54,56-64,66-67,75,81,89-92,94-98H,7-14,21-22,30-32,80H2,1-6H3,(H2,79,93)(H,82,101)(H,83,104)(H,84,100)(H,85,103)(H,86,105)(H,87,99)(H,88,102)/t34-,44+,45-,52+,54-,56+,57+,58-,59+,60-,61?,62+,63+,64-,66+,67+,75-,76-/m0/s1 |
InChIキー |
UUNRJROOHGEQSP-MUCWUSEMSA-N |
異性体SMILES |
CCCCCCCCCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=C(C7=CC(=C6)[C@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]2C[C@]([C@@H]([C@@H](O2)C)O)(C)N)Cl)O)C(=O)N1)O |
正規SMILES |
CCCCCCCCCCNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=C(C7=CC(=C6)C(C(=O)N4)NC(=O)C(NC(=O)C(C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)OC9C(C(C(C(O9)CO)O)O)OC2CC(C(C(O2)C)O)(C)N)Cl)O)C(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


